molecular formula C17H21NO4 B12115005 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

Cat. No.: B12115005
M. Wt: 303.35 g/mol
InChI Key: ZUPPTARWUGERTL-UHFFFAOYSA-N
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Description

6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is a complex organic compound belonging to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a hexahydrobenzo[d][1,3]oxazine core substituted with a methyl group and a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazine ring. This can be achieved through the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Phenoxyethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological molecules can be explored to design drugs with specific mechanisms of action.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
  • 6-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the phenoxyethyl group. This substitution can significantly alter its chemical and biological properties, making it distinct in terms of reactivity and potential applications. The phenoxyethyl group may enhance its ability to interact with specific biological targets, increasing its utility in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

6-methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C17H21NO4/c1-12-7-8-15-14(11-12)16(19)22-17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3

InChI Key

ZUPPTARWUGERTL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)OC(=O)N2CCOC3=CC=CC=C3

Origin of Product

United States

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